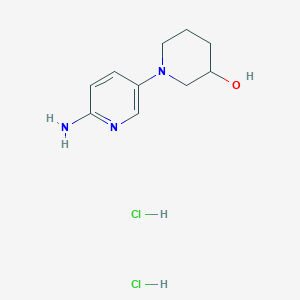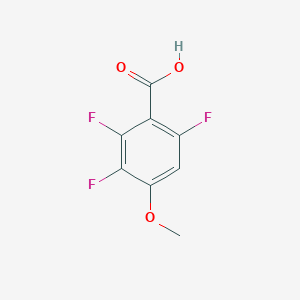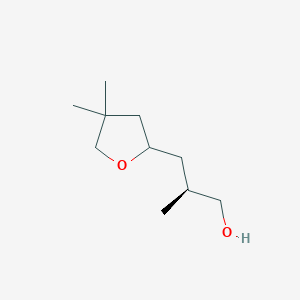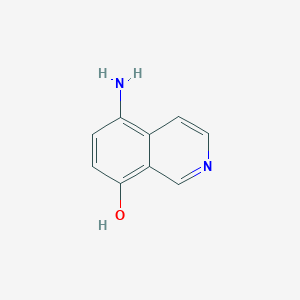![molecular formula C9H8F4N2O B2858318 2-[4-Fluoro-3-(trifluoromethyl)phenyl]-N'-hydroxyethanimidamide CAS No. 1261025-58-4](/img/structure/B2858318.png)
2-[4-Fluoro-3-(trifluoromethyl)phenyl]-N'-hydroxyethanimidamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[4-Fluoro-3-(trifluoromethyl)phenyl]-N'-hydroxyethanimidamide, also known as Fimepinostat, is a novel histone deacetylase inhibitor (HDACi). It is a small molecule drug that has shown promising results in preclinical studies for the treatment of various types of cancer.
Wirkmechanismus
2-[4-Fluoro-3-(trifluoromethyl)phenyl]-N'-hydroxyethanimidamide works by inhibiting the activity of HDAC enzymes, which are responsible for the removal of acetyl groups from histone proteins. This results in the activation of tumor suppressor genes and the inhibition of oncogenes, leading to the inhibition of cancer cell growth. 2-[4-Fluoro-3-(trifluoromethyl)phenyl]-N'-hydroxyethanimidamide also affects other cellular processes, such as the DNA damage response and cell cycle regulation, which contribute to its anti-cancer effects.
Biochemische Und Physiologische Effekte
2-[4-Fluoro-3-(trifluoromethyl)phenyl]-N'-hydroxyethanimidamide has been shown to induce changes in gene expression patterns in cancer cells, leading to the inhibition of cell growth and the induction of apoptosis. It also affects the levels of various proteins involved in cellular processes, such as DNA repair and cell cycle regulation. In addition, 2-[4-Fluoro-3-(trifluoromethyl)phenyl]-N'-hydroxyethanimidamide has been found to have anti-inflammatory effects, which may contribute to its potential use in the treatment of autoimmune diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 2-[4-Fluoro-3-(trifluoromethyl)phenyl]-N'-hydroxyethanimidamide is its ability to inhibit the growth of various types of cancer cells. It also has the potential to enhance the effectiveness of other cancer drugs. However, 2-[4-Fluoro-3-(trifluoromethyl)phenyl]-N'-hydroxyethanimidamide has limitations in terms of its bioavailability and toxicity. It has been found to have poor solubility in aqueous solutions, which may limit its effectiveness in vivo. In addition, 2-[4-Fluoro-3-(trifluoromethyl)phenyl]-N'-hydroxyethanimidamide has been found to have toxic effects on normal cells at high concentrations, which may limit its use in clinical settings.
Zukünftige Richtungen
Future research on 2-[4-Fluoro-3-(trifluoromethyl)phenyl]-N'-hydroxyethanimidamide should focus on improving its bioavailability and reducing its toxicity. This may involve the development of new formulations or the use of drug delivery systems to improve its pharmacokinetic properties. In addition, further studies are needed to determine the optimal dose and treatment duration for 2-[4-Fluoro-3-(trifluoromethyl)phenyl]-N'-hydroxyethanimidamide in different types of cancer. Other potential applications of 2-[4-Fluoro-3-(trifluoromethyl)phenyl]-N'-hydroxyethanimidamide, such as in the treatment of autoimmune diseases, should also be explored.
Synthesemethoden
The synthesis of 2-[4-Fluoro-3-(trifluoromethyl)phenyl]-N'-hydroxyethanimidamide involves the reaction of 4-fluoro-3-(trifluoromethyl)aniline with 2-bromo-N-hydroxyethanimidamide in the presence of a palladium catalyst. The resulting product is then purified by column chromatography to obtain 2-[4-Fluoro-3-(trifluoromethyl)phenyl]-N'-hydroxyethanimidamide in its pure form.
Wissenschaftliche Forschungsanwendungen
2-[4-Fluoro-3-(trifluoromethyl)phenyl]-N'-hydroxyethanimidamide has been extensively studied for its potential use in the treatment of cancer. It has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and leukemia. 2-[4-Fluoro-3-(trifluoromethyl)phenyl]-N'-hydroxyethanimidamide has also been shown to enhance the effectiveness of other cancer drugs, such as doxorubicin and cisplatin. In addition, 2-[4-Fluoro-3-(trifluoromethyl)phenyl]-N'-hydroxyethanimidamide has been found to induce apoptosis (programmed cell death) in cancer cells, which is a desirable effect in cancer treatment.
Eigenschaften
IUPAC Name |
2-[4-fluoro-3-(trifluoromethyl)phenyl]-N'-hydroxyethanimidamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F4N2O/c10-7-2-1-5(4-8(14)15-16)3-6(7)9(11,12)13/h1-3,16H,4H2,(H2,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXQKEKRNBDWAJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CC(=NO)N)C(F)(F)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1C/C(=N/O)/N)C(F)(F)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F4N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 91755433 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-(2,2,2-Trifluoroethyl)-1-oxa-6-azaspiro[2.5]octane](/img/structure/B2858236.png)
![2-{[1-(5-Methylpyrazine-2-carbonyl)piperidin-4-yl]methyl}-2,3,5,6,7,8-hexahydrocinnolin-3-one](/img/structure/B2858238.png)
![N-[2-(2-furyl)-2-(4-phenylpiperazin-1-yl)ethyl]-2,4,6-trimethylbenzenesulfonamide](/img/structure/B2858239.png)

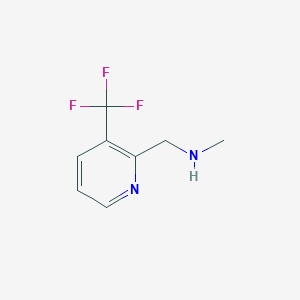
![(E)-N-(3-(2-ethoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)-3-methylisoxazole-5-carboxamide](/img/structure/B2858242.png)
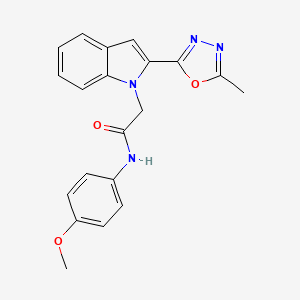

![4-Cyclobutyl-6-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}pyrimidine](/img/structure/B2858247.png)
